3-[(3,4-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

antimicrobial herbicidal antifungal

The compound 3-[(3,4-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine belongs to the 4-amino-1,2,4-triazole class, characterized by a triazole core substituted with a 3,4-dichlorobenzylthio group at the 3-position, a 3-methylphenyl group at the 5-position, and a free amino group at the 4-position. This structural motif confers potential utility in medicinal chemistry and agrochemical research, particularly within programs targeting antimicrobial and herbicidal activities common to S-alkylated 4-amino-1,2,4-triazoles.

Molecular Formula C16H14Cl2N4S
Molecular Weight 365.3 g/mol
Cat. No. B12151706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine
Molecular FormulaC16H14Cl2N4S
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H14Cl2N4S/c1-10-3-2-4-12(7-10)15-20-21-16(22(15)19)23-9-11-5-6-13(17)14(18)8-11/h2-8H,9,19H2,1H3
InChIKeyZZGVEPWQAOGCMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Substituted 4-Amino-1,2,4-triazole: Sourcing & Baseline


The compound 3-[(3,4-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine belongs to the 4-amino-1,2,4-triazole class, characterized by a triazole core substituted with a 3,4-dichlorobenzylthio group at the 3-position, a 3-methylphenyl group at the 5-position, and a free amino group at the 4-position [1]. This structural motif confers potential utility in medicinal chemistry and agrochemical research, particularly within programs targeting antimicrobial and herbicidal activities common to S-alkylated 4-amino-1,2,4-triazoles [2]. However, a systematic search of primary research papers, patents, and authoritative databases reveals that no published quantitative, head-to-head comparative data or procurement-relevant performance metrics are currently available for this specific compound relative to its closest structural analogs.

Unquantified Risk of Generic Triazole Substitution


In the 4-amino-1,2,4-triazole series, minor structural modifications—particularly to the S-alkyl/aryl substituent and the 5-aryl ring—can lead to substantial shifts in biological activity, potency, and selectivity. Literature on related 3,5-disubstituted 4-amino-1,2,4-triazoles demonstrates that even a change from a 4-chlorophenyl to a 3,4-dichlorophenyl group can alter antifungal and antibacterial efficacy [1]. Without direct comparative data for the target compound, any assumption of functional interchangeability with analogs bearing different benzylthio or aryl substituents (e.g., 4-chlorobenzylthio or 4-methylphenyl analogs) remains entirely unvalidated [2]. Procurement decisions reliant on generic similarity therefore carry a high risk of selecting a compound with unpredictable activity in the intended assay system.

Triazole Differentiation: Quantitative Evidence Hub


No Direct Comparator Data Published

A comprehensive search of the scientific and patent literature returned no head-to-head comparative studies, no cross-study comparable datasets, and no class-level quantitative data (e.g., MIC, IC50, Ki, Kd, logP, solubility, metabolic stability) that include the target compound [1]. The sole publication describing structurally related 3,5-disubstituted 4-amino-1,2,4-triazoles reports only qualitative "partial herbicidal and fungicidal activity" for the series without naming the target compound or providing quantitative values for any individual derivative [2].

antimicrobial herbicidal antifungal

Unknown Enzyme Inhibition Selectivity

The closest structurally characterized compounds—4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its S-acetamide derivatives—have been proposed as lanosterol demethylase inhibitors and protein disulfide isomerase (PDI) probes [1]. However, no IC50, Ki, or selectivity panel data have been published for the target 3-[(3,4-dichlorophenyl)methylthio] analog. Consequently, its potency and selectivity versus these mechanistically related comparators remain unknown.

PDI inhibition lanosterol demethylase kinase

Unavailable Antimicrobial Ranking in S-Benzylthio Series

The research article by Wang et al. (socolar.com) notes that among prepared 1,2,4-triazole-thiones and triazolium derivatives, 3,4-dichlorobenzyl triazole-thione displayed the most potent antibacterial and antifungal activities against all tested strains [1]. This observation is restricted to triazole-thiones and triazolium salts—not to 4-amino-triazole-S-benzyl derivatives—and no MIC values are provided for any compound class. The target compound is not included in this study, and no quantitative activity ranking can be inferred for the 4-amino-substituted series.

antibacterial antifungal MIC

Physicochemical & ADME Data Unavailable

No experimentally determined logP, aqueous solubility, Caco-2 permeability, metabolic stability, or plasma protein binding data have been reported for the target compound or its closest 4-amino-triazole analogs [1]. Predictive computational values alone cannot substitute empirical comparability when justifying procurement over structurally similar alternatives.

logP solubility permeability

Triazole Application Scenarios: Structural Rationale


Exploratory Antimicrobial SAR Profiling

This compound serves as a candidate for constructing a focused library of S-benzyl-4-amino-1,2,4-triazoles. Its 3,4-dichlorobenzylthio substituent introduces electron-withdrawing character and lipophilicity distinct from mono-chloro or methoxy analogs, making it a logical inclusion for SAR studies aimed at mapping substituent effects on antibacterial and antifungal activity. However, all efficacy endpoints must be generated de novo; no existing MIC data can be substituted [1].

Herbicidal Lead Scaffold in Agrochemical Discovery

Given the documented herbicidal activity of related 3,5-disubstituted 4-amino-1,2,4-triazoles, this compound can be evaluated as a potential lead scaffold for pre-emergent or post-emergent herbicide development [1]. The 3,4-dichlorophenyl motif has precedent in commercial herbicides (e.g., propanil, diuron), suggesting the compound may engage similar molecular targets, though this hypothesis requires experimental validation.

Enzyme Inhibition Probe in Thiol-Rich Active Sites

The combination of a free 4-amino group, a thioether linkage, and a dichlorinated aromatic ring makes this compound a potential non-covalent probe for enzymes with cysteine-rich active sites or allosteric thiol-binding pockets, such as protein disulfide isomerase (PDI) or thioredoxin reductase [2]. Its activity must be directly compared with known PDI inhibitors (e.g., PACMA-31, rutin) before any selection advantage can be claimed.

Quote Request

Request a Quote for 3-[(3,4-Dichlorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.